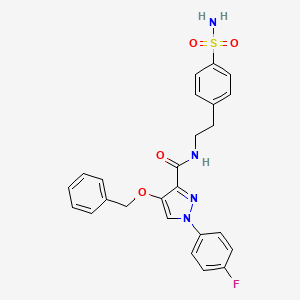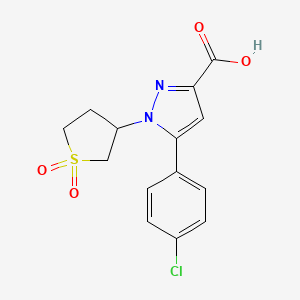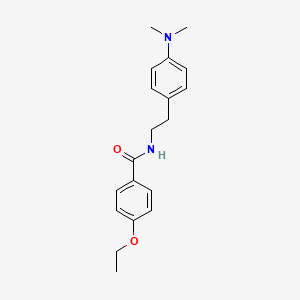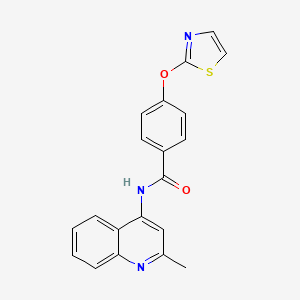![molecular formula C16H13ClF3N3O2 B2370723 (Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile CAS No. 477762-22-4](/img/structure/B2370723.png)
(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C16H13ClF3N3O2 and its molecular weight is 371.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Crystallographic Analysis and Molecular Structures
Crystal Structure Determination : The synthesis and structural analysis of related compounds have been conducted, focusing on unambiguous structure determination through single-crystal X-ray analysis. This is critical in regiospecific synthesis and understanding the conformations and interactions within the molecule (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Geometry and Electrostatic Potential Maps : Studies on related compounds have provided insight into molecular geometries using density functional methods (DFT). This includes analysis of molecular electrostatic potential maps and frontier molecular orbitals, providing a comprehensive understanding of the molecule's electronic properties (Şahin et al., 2011).
Isostructural Analysis : Synthesis and structural characterization of isostructural compounds with similar molecular frameworks have been conducted. This includes exploring the planarity and orientation of various groups within the molecule, which is essential for understanding the compound's behavior in different states (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Photophysical Properties and Theoretical Modeling
Photophysical Properties and Frontier Orbitals : Investigations into the photophysical properties of similar compounds have been conducted. This includes the study of solvent polarity effects, molecular structure, and molecular interactions on self-assembly behaviors. Such studies are crucial for applications in materials science and photophysical analysis (Percino et al., 2016).
Coordination with Metals and Spectroscopic Characteristics : Research on the coordination of related heterocyclic derivatives with metals and their spectroscopic characteristics has been explored. This includes the study of X-ray structures, EPR, and NMR spectroscopy, which are vital for applications in metal-organic frameworks and catalysis (Kovalchukova et al., 2017).
Chemical Synthesis and Applications
Chemical Synthesis : Studies focusing on the synthesis of related compounds, exploring various chemical reactions and intermediate stages, are crucial for understanding the synthetic routes and potential modifications of the compound for different applications (Sayed et al., 2002).
Application in Fungicidal Activity : Investigations into the synthesis and fungicidal activity of related compounds have been carried out. This includes the assessment of different derivatives for their efficacy against specific fungi, highlighting the compound's potential in agricultural and pharmaceutical applications (Liu et al., 2014).
特性
IUPAC Name |
(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N3O2/c1-23-15(17)11(14(22-23)16(18,19)20)6-10(8-21)9-4-5-12(24-2)13(7-9)25-3/h4-7H,1-3H3/b10-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVVZQPZZPGGJD-UXBLZVDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=C(C#N)C2=CC(=C(C=C2)OC)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=C(\C#N)/C2=CC(=C(C=C2)OC)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(3-Methylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2370640.png)
![3,4,5-trimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2370644.png)

![2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2370646.png)
![2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]benzamide](/img/structure/B2370648.png)
![4-(azepane-1-sulfonyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2370649.png)
![[2-(2-Ethyl-6-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2370650.png)



![N-{5-[(4-chlorophenyl)sulfonyl]-4-[(3-methoxyphenyl)sulfanyl]-2-pyrimidinyl}-N,N-dimethylamine](/img/structure/B2370654.png)
![3-(2-methyl-1H-benzo[d]imidazol-1-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)propanamide](/img/structure/B2370655.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2370660.png)
